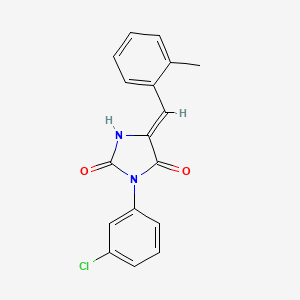![molecular formula C14H10FN5O B14142720 5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine CAS No. 500279-33-4](/img/structure/B14142720.png)
5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique combination of fluorophenyl and furan groups attached to a tetrazolopyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Paal-Knorr synthesis can be employed to prepare the furan ring, which is then coupled with a fluorophenyl group through a series of substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes can be utilized to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: Reduction reactions can modify the tetrazolopyrimidine core, potentially altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl moiety .
Applications De Recherche Scientifique
5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: Its properties may be leveraged in the development of advanced materials with specific electronic or optical characteristics
Mécanisme D'action
The mechanism of action of 5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid
- 5-[2-(4-Fluorophenyl)-2-(furan-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol
Uniqueness
5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine stands out due to its tetrazolopyrimidine core, which imparts unique electronic and steric properties. This makes it distinct from other compounds with similar substituents but different core structures .
Propriétés
Numéro CAS |
500279-33-4 |
|---|---|
Formule moléculaire |
C14H10FN5O |
Poids moléculaire |
283.26 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H10FN5O/c15-10-5-3-9(4-6-10)11-8-12(13-2-1-7-21-13)20-14(16-11)17-18-19-20/h1-8,12H,(H,16,17,19) |
Clé InChI |
QQFRRSMFIUYNMV-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)F |
Solubilité |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-methoxypropylamino)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14142637.png)
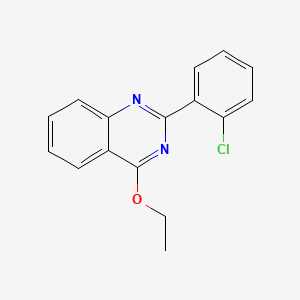



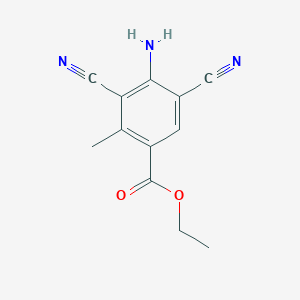
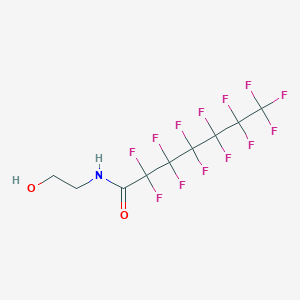

methanone](/img/structure/B14142679.png)
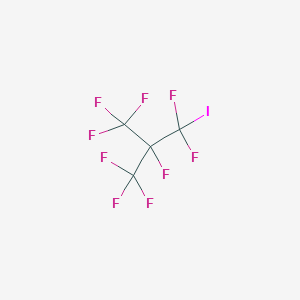
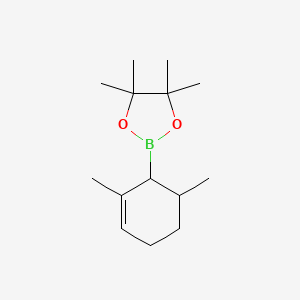
![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)
